6-Oxaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-Oxaspiro[34]octane-8-carboxylic acid is a chemical compound with the molecular formula C8H12O3 It is characterized by a spirocyclic structure, which includes an oxygen atom and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[3.4]octane-8-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation or carboxylation reactions can then introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or aldehydes, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
6-Oxaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxaspiro[3.4]octane-2-carboxylic acid
- 5-Oxaspiro[3.4]octane-6-carboxylic acid
Uniqueness
6-Oxaspiro[3.4]octane-8-carboxylic acid is unique due to the position of the carboxylic acid group and the specific arrangement of the spirocyclic ring. This structural uniqueness can result in different reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1314400-27-5 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
6-oxaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-4-11-5-8(6)2-1-3-8/h6H,1-5H2,(H,9,10) |
InChI Key |
WIFKISWTXOQJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)COCC2C(=O)O |
Origin of Product |
United States |
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